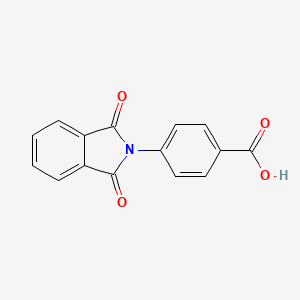

N-(4-Carboxyphenyl)phthalimide

Overview

Description

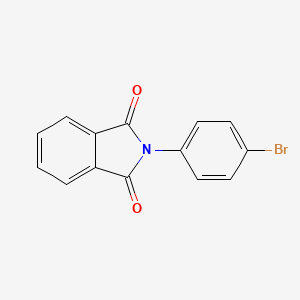

“N-(4-Carboxyphenyl)phthalimide” (CPP) is an organic compound that has been used in a variety of scientific research applications . It is a derivative of phthalimide, a compound that has been used in a variety of biochemical and physiological studies.

Synthesis Analysis

Phthalimides, including CPP, are obtained by various organic synthetic processes, generally using phthalic anhydride as the precursor. A study by Kricheldorf et al. showed that N-(4-Carboxyphenyl)-4-acetoxyphthalimide, derived from 4-hydroxyphthalic acid, when polycondensed under various conditions, yields whisker-like crystals.

Molecular Structure Analysis

The molecular formula of CPP is C15H9NO4 . The molecular weight is 267.24 g/mol . The InChI Key is HBXCMGPWVGKNRS-UHFFFAOYSA-N .

Chemical Reactions Analysis

CPP has been used in a wide range of scientific research applications, including studies of protein-protein interactions, enzymatic reactions, and cellular signaling pathways. It has also been used in the field of polymer science and material synthesis.

Physical And Chemical Properties Analysis

CPP has a melting point of 290-295°C . Its density is predicted to be 1.490±0.06 g/cm3 . The pKa is predicted to be 4.29±0.10 .

Scientific Research Applications

Field

Medicinal Chemistry and Oncology

Application Summary

Phthalimide derivatives, including N-(4-Carboxyphenyl)phthalimide, have been synthesized and evaluated for their antineoplastic activities against cancer cells .

Methods of Application

A series of novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized by two different synthetic routes and tested in vitro .

Results

The synthesized compound FT-12 exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells. It reduced the ability to form new clones and caused irreversibility in the cell cycle, inducing arrest in the S phase .

Application in Supramolecular Chemistry

Field

Application Summary

N-(4-Carboxyphenyl)phthalimide has been studied for its supramolecular interactions in crystals and its energy transfer to Europium (III) and Terbium (III) states .

Methods of Application

Detailed crystal structures and 1H-NMR characteristics of some alkylamine-phthalimides, including dendritic polyphthalimides, were reported .

Results

Some alkylamine phthalimides feature folded molecular geometries, which are attributed to n-π interactions among proximal amine-phthalimide sites .

Interaction with Carbon Nanotubes

Field

Nanotechnology and Medicinal Chemistry

Application Summary

N-(4-Carboxyphenyl)phthalimide has been investigated for its non-covalent interactions with carbon nanotubes (CNTs). This research is aimed at understanding the effects of these interactions on the properties of N-(4-Carboxyphenyl)phthalimide, which is a medicinal compound .

Methods of Application

Two models of CNTs, (3,3) armchair and (6,0) zigzag, were considered in this work. All structures were optimized by density functional theory (DFT) calculations to evaluate the corresponding properties .

Results

The results yielded stabilized N-(4-Carboxyphenyl)phthalimide@CNT hybrids. The effects of hybridization improved the properties of both N-(4-Carboxyphenyl)phthalimide and CNT counterparts .

Application in Organic Photochemistry

Field

Application Summary

N-(4-Carboxyphenyl)phthalimide and its derivatives have been studied extensively in the field of organic photochemistry. These compounds have shown a wide range of interesting reactions .

Methods of Application

The photochemical reactions of aromatic imides related to N-(4-Carboxyphenyl)phthalimide have been studied. The main parallels and differences between aromatic and aliphatic imides have also been covered briefly .

Results

The study has emphasized the synthetic applications of the photochemical processes of N-(4-Carboxyphenyl)phthalimide .

Application in Organic π-Conjugated Small Molecules

Field

Application Summary

N-(4-Carboxyphenyl)phthalimide and its derivatives have been used in the synthesis of organic π-conjugated small molecules. These molecules have applications in electronic devices, including sensors, thin-film transistors, and photovoltaic cells .

Methods of Application

The synthesis of these molecules involves the combination of distinct pharmacophoric nuclei in a chemical entity, a process known as molecular hybridization .

Results

The properties of these materials, such as electronic energy levels, optical absorption profiles, solubility parameters, and self-assembly tendencies, can be tailored through this process .

Application in Medicinal Chemistry Research

Field

Application Summary

N-(4-Carboxyphenyl)phthalimide has been used in the synthesis of new phthalimide and thiazolidine derivatives. These derivatives have been evaluated for their antineoplastic activities against cancer cells .

Methods of Application

A series of ten novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized by two different synthetic routes. The compounds were then tested and evaluated in vitro .

Results

The synthesized compound FT-12 exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells. FT-12 reduced the ability to form new clones and caused irreversibility in the cell cycle, inducing arrest in the S phase .

Safety And Hazards

properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO4/c17-13-11-3-1-2-4-12(11)14(18)16(13)10-7-5-9(6-8-10)15(19)20/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXCMGPWVGKNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289176 | |

| Record name | N-(4-Carboxyphenyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Carboxyphenyl)phthalimide | |

CAS RN |

5383-82-4 | |

| Record name | 5383-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Carboxyphenyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

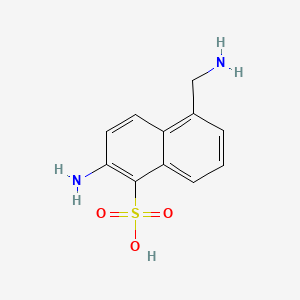

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromophenoxy)methyl]oxirane](/img/structure/B1266661.png)